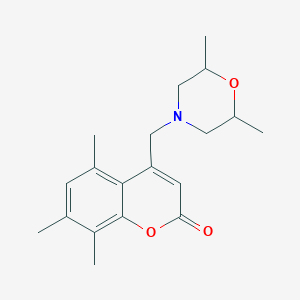
4-((2,6-dimethylmorpholino)methyl)-5,7,8-trimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-dimethylmorpholino)methyl)-5,7,8-trimethyl-2H-chromen-2-one, also known as DMMC, is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research.
Aplicaciones Científicas De Investigación
Antioxidant Activity
The compound exhibits potent antioxidant properties due to its chromenone scaffold. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and potentially preventing diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions .
Anti-Inflammatory Effects
Research suggests that this compound may modulate inflammatory pathways. By inhibiting pro-inflammatory enzymes (such as cyclooxygenase and lipoxygenase), it could contribute to managing inflammation-related diseases, including arthritis and inflammatory bowel diseases .
Anticancer Potential
The chromenone structure has attracted attention in cancer research. This compound might interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit angiogenesis (formation of blood vessels that feed tumors). Investigating its effects on specific cancer types could yield promising results .
Neuroprotective Properties
Given its morpholine moiety, this compound could have neuroprotective effects. It might enhance neuronal survival, reduce oxidative stress, and potentially mitigate neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Photoprotective Applications
Chromenones often exhibit UV-absorbing properties. Researchers explore their use in sunscreens and other photoprotective formulations. This compound’s unique structure could contribute to shielding the skin from harmful UV radiation .
Metabolic Disorders and Obesity
Emerging evidence suggests that chromenones may influence metabolic pathways. Investigating whether this compound affects lipid metabolism, glucose homeostasis, or adipocyte function could provide insights into managing obesity and related metabolic disorders .
ChEBI:183684 - (2,6-dimethylmorpholino) (1-methyl-5-nitro-1H-pyrazol-4-yl)methanone
Propiedades
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-11-6-12(2)18-16(7-17(21)23-19(18)15(11)5)10-20-8-13(3)22-14(4)9-20/h6-7,13-14H,8-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAUMMRRQSYHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=C(C(=CC(=C23)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322898 |
Source


|
| Record name | 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one | |
CAS RN |
844456-49-1 |
Source


|
| Record name | 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2774162.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2774163.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2774165.png)

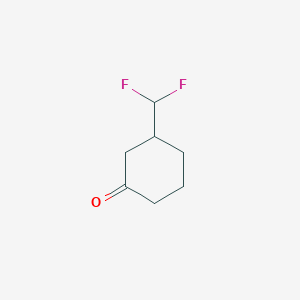
![ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2774169.png)
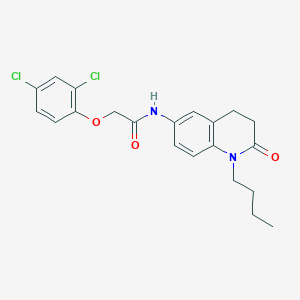
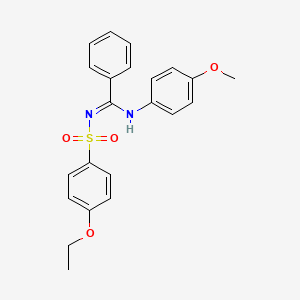

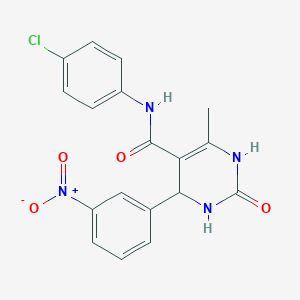
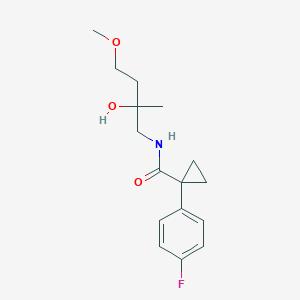
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2774183.png)
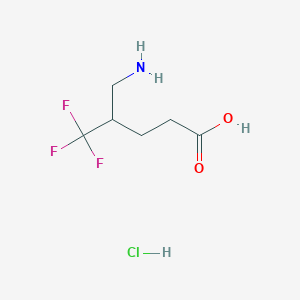
![Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2774185.png)